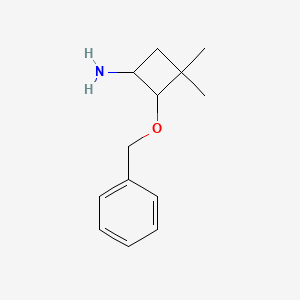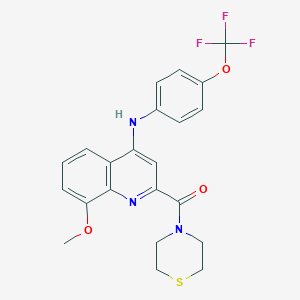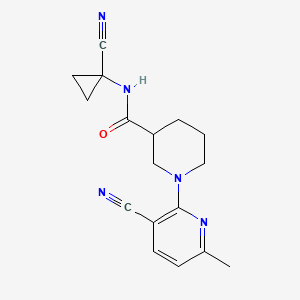
N-(1-Cyanocyclopropyl)-1-(3-cyano-6-methylpyridin-2-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together.Chemical Reactions Analysis
This would involve a study of how the compound reacts with other compounds. This includes the conditions required for the reaction, the products formed, and the rate of the reaction.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical properties such as melting point, boiling point, solubility, etc., and chemical properties such as reactivity, stability, etc.Aplicaciones Científicas De Investigación
Analytical Profiling in Forensic Toxicology
Research on psychoactive arylcyclohexylamines, which are structurally related to N-(1-Cyanocyclopropyl)-1-(3-cyano-6-methylpyridin-2-yl)piperidine-3-carboxamide, has been conducted to characterize their chemical properties and develop analytical methods for their detection in biological matrices. This work is crucial for forensic toxicology, providing tools to identify these compounds in cases of illicit use (De Paoli et al., 2013).
Development of Pharmaceutical Compounds
The compound has been explored as a building block in pharmaceutical development, particularly for creating constrained analogues of pharmaceutical compounds. This research focuses on synthesizing and evaluating these analogues for their potential as drug candidates, showing the versatility of the core structure in medicinal chemistry (Vilsmaier et al., 1996).
PET Imaging for Neuroinflammation
A derivative of N-(1-Cyanocyclopropyl)-1-(3-cyano-6-methylpyridin-2-yl)piperidine-3-carboxamide has been developed as a PET radiotracer specific for CSF1R, a microglia-specific marker. This advancement allows for the noninvasive imaging of reactive microglia and disease-associated microglia, contributing to the understanding and treatment of neuroinflammatory diseases (Horti et al., 2019).
Synthesis and Biological Activity
Research has been conducted on synthesizing cyanopyridine derivatives, which are structurally related to the core compound. These derivatives have shown a wide range of applications in pharmaceuticals and agriculture due to their biological and therapeutic activities. This highlights the potential of such compounds in developing new therapeutics and agricultural chemicals (Akbari, 2018).
Safety And Hazards
This would involve a study of the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
Direcciones Futuras
This would involve a discussion on the potential applications of the compound, areas of research that could be pursued, and how the compound could be modified or used in the future.
Propiedades
IUPAC Name |
N-(1-cyanocyclopropyl)-1-(3-cyano-6-methylpyridin-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-12-4-5-13(9-18)15(20-12)22-8-2-3-14(10-22)16(23)21-17(11-19)6-7-17/h4-5,14H,2-3,6-8,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBYTFLANZWWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CCCC(C2)C(=O)NC3(CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyano-6-methylpyridin-2-YL)-N-(1-cyanocyclopropyl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

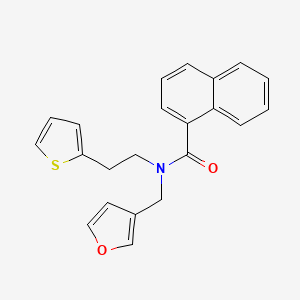
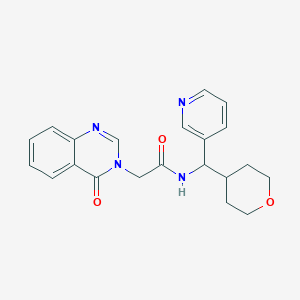

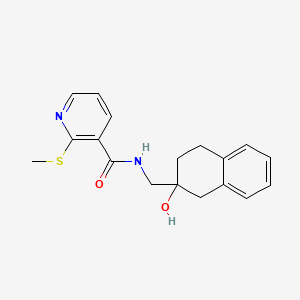
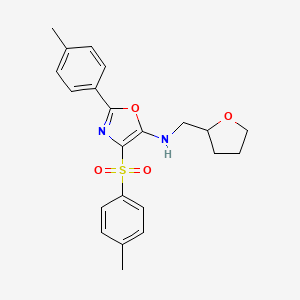
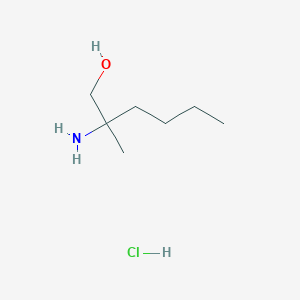
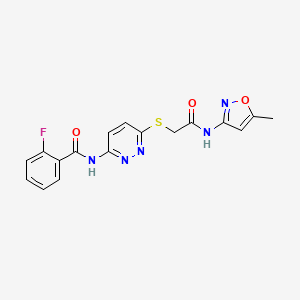
![3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B2879721.png)
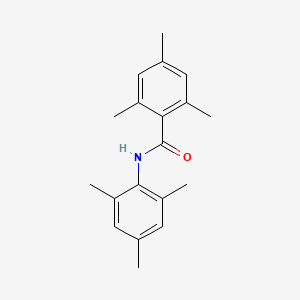
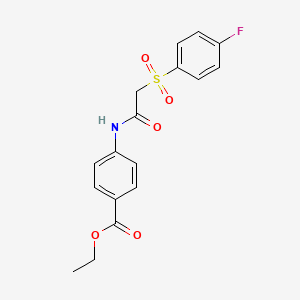
![N-cyclohexyl-4-isobutyl-5-oxo-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2879724.png)
![2-[(2-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2879725.png)
